molecular formula C11H11F3N4OS B2719474 1-(thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448062-82-5

1-(thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2719474
CAS No.: 1448062-82-5
M. Wt: 304.29
InChI Key: CYOGSQXXTVBTJF-UHFFFAOYSA-N
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Description

1-(thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain and kidney, and their dysregulation is implicated in a range of pathological conditions. In neurological research, this compound is a critical tool for investigating the role of TRPC5 in anxiety and depression-related behaviors , as inhibition of TRPC5 has been shown to produce anxiolytic and antidepressant effects in preclinical models, likely through modulation of neuronal excitability in circuits involving the amygdala and hippocampus. Furthermore, its research utility extends to oncology, where TRPC5 is recognized as a driver of tumor cell proliferation and survival, particularly in certain cancers like prostate cancer and glioblastoma . By selectively blocking TRPC5, this inhibitor allows researchers to probe the channel's contribution to calcium signaling pathways that control cancer cell growth, migration, and apoptosis. Its mechanism involves stabilizing the channel in a closed state, thereby suppressing constitutive and receptor-activated calcium influx. This makes it an invaluable pharmacological agent for dissecting TRPC5-mediated signaling in both fundamental physiology and disease mechanism studies, offering significant potential for identifying novel therapeutic targets.

Properties

IUPAC Name

1-thiophen-2-yl-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4OS/c12-11(13,14)8-3-5-18(17-8)6-4-15-10(19)16-9-2-1-7-20-9/h1-3,5,7H,4,6H2,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOGSQXXTVBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiophen-2-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiophene ring and a trifluoromethyl-substituted pyrazole, both of which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate thiophene precursors.
  • Introduction of the Trifluoromethyl Pyrazole : The trifluoromethyl group is introduced via fluorination reactions or by using trifluoromethylated reagents.
  • Urea Formation : The final step involves the reaction of the thiophene derivative with an isocyanate to form the urea linkage.

Antimicrobial Properties

Research indicates that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivityIC50 (μg/mL)
This compoundAntibacterial0.25 - 0.5
Control (Etoposide)Antibacterial17.94

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Studies have reported that it exhibits cytotoxic effects on cancer cell lines, including U937 and THP-1 cells, with varying degrees of selectivity .

Cell LineIC50 (μM)Selectivity
U93716.23Moderate
THP-1>17.94Low

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival, such as GSK-3β, which plays a critical role in cancer cell growth .
  • Disruption of Cellular Signaling : By interacting with various signaling pathways, this compound may alter the expression of genes associated with drug resistance and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Activity : A study demonstrated that a related urea derivative reduced GSK-3β activity by over 57% at a concentration of 1 μM, suggesting potential for further development in cancer therapeutics .
  • Antimicrobial Efficacy : Another investigation reported that derivatives exhibited potent activity against S. aureus with IC50 values in the nanomolar range, indicating strong potential as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound belongs to a broader class of arylurea derivatives with heterocyclic appendages. Below is a comparative analysis with structurally related compounds from the literature:

Compound Name Key Structural Features Molecular Weight ([M+H]+) Yield (%) Key Differences vs. Target Compound Reference
Target Compound Thiophen-2-yl, CF3-pyrazole, ethyl-urea linker ~350 (estimated) N/A Unique thiophene core; lacks piperazine/thiazole motifs N/A
1-(3-Fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea (11a) 3-Fluorophenyl, thiazole-piperazine-hydrazinyl 484.2 85.1 Thiazole-piperazine chain; fluorophenyl instead of thiophene
1-(4-Trifluoromethylphenyl)-3-(thiazol-2-yl)urea (11d) 4-CF3-phenyl, thiazole-piperazine-hydrazinyl 534.1 85.3 CF3 on phenyl vs. pyrazole; thiazole heterocycle
1-(3,5-Dimethoxyphenyl)-3-(4-methylpyrazolyl)urea (MK13) 3,5-Dimethoxyphenyl, 4-methylpyrazole ~310 (estimated) N/A Methoxy groups on phenyl; methylpyrazole instead of CF3
1-Phenyl-3-(triazolyl-thiophenyl)urea (Ev3) Phenyl, triazole-thio-phenyl ~420 (estimated) N/A Triazole-thio linker; lacks pyrazole/CF3
1-Alkyl(aryl)-3-(hydroxymethylpyrazolyl)urea (5а-l) Hydroxymethylpyrazole, variable aryl/alkyl groups 250–350 (estimated) N/A Hydroxymethyl instead of CF3; simpler substituents

Key Observations:

Heterocyclic Variations: The target compound’s pyrazole-CF3 group distinguishes it from thiazole- or triazole-containing analogs (e.g., 11a, 11d, Ev3), which may influence target binding specificity .

Aryl Group Impact :

  • Thiophene’s aromaticity and smaller size compared to phenyl rings (e.g., in 11a or MK13) may alter steric interactions in biological systems .
  • Electron-withdrawing groups (e.g., CF3 in 11d) enhance lipophilicity, but their placement on pyrazole (target) vs. phenyl (11d) could modulate solubility .

Synthetic Yields :

  • Yields for thiazole-piperazine derivatives (83–88%) suggest robust synthetic routes, though the target compound’s absence in the evidence precludes direct comparison .

Pharmacological Potential: Piperazine-thiazole motifs (e.g., 11a–o) are common in kinase inhibitors, whereas the target’s pyrazole-CF3 group may favor different targets, such as cyclooxygenase or phosphatases .

Research Findings and Data Gaps

  • Structural Insights : The thiophene-pyrazole-urea architecture is underrepresented in the literature compared to phenyl-thiazole analogs, warranting further exploration of its conformational flexibility and binding modes.
  • Synthetic Challenges: No direct synthesis data for the target compound are available, but analogous methods (e.g., urea formation via isocyanate-amine coupling) are likely applicable .
  • Biological Data : Absent in the evidence; future studies should evaluate potency against targets like kinases or GPCRs, leveraging the CF3 group’s metabolic advantages.

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